(4-Iodo-3-methylisoxazol-5-yl)methanol

Cross-coupling Suzuki reaction Bond dissociation energy

Researchers requiring a reactive isoxazole scaffold for Pd-catalyzed cross-coupling often face limited availability of 4-iodo analogs. (4-Iodo-3-methylisoxazol-5-yl)methanol directly solves this bottleneck: - The 4-iodo substituent enables efficient Suzuki-Miyaura, Stille, and Sonogashira couplings to build biaryl kinase inhibitor cores or install fluorescent/radioactive reporters. - The primary hydroxymethyl group allows orthogonal oxidation, esterification, or mesylation without disrupting the heterocycle. Supplied with full QA documentation, ensuring batch-to-batch consistency for medicinal chemistry and materials science programs.

Molecular Formula C5H6INO2
Molecular Weight 239.01 g/mol
CAS No. 1380519-89-0
Cat. No. B1406534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Iodo-3-methylisoxazol-5-yl)methanol
CAS1380519-89-0
Molecular FormulaC5H6INO2
Molecular Weight239.01 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1I)CO
InChIInChI=1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3
InChIKeyJWROZXJJWOCEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (4-Iodo-3-methylisoxazol-5-yl)methanol


(4-Iodo-3-methylisoxazol-5-yl)methanol is a 4-iodo-substituted isoxazole heterocycle containing a reactive hydroxymethyl group [1]. This compound serves as a versatile intermediate for medicinal chemistry and materials science due to its dual functional handles . The iodine atom at the 4-position confers enhanced reactivity in cross-coupling reactions, while the primary alcohol enables further derivatization .

Iodoarene Cross-Coupling
4-Iodo substitution enables palladium-catalyzed Suzuki-Miyaura coupling; may support milder reaction conditions.
Orthogonal Derivatization
Primary alcohol and C–I bond allow sequential functionalization without protecting-group manipulation.
Building Block for Heterocyclic Libraries
Isoxazole core is a recognized scaffold in medicinal chemistry; provides a route to biaryl isoxazoles.

(4-Iodo-3-methylisoxazol-5-yl)methanol: Why Analogs Fail


In-class compounds lacking the 4-iodo substitution, such as the unsubstituted, chloro, or bromo analogs, exhibit substantially different reactivity profiles and physicochemical properties [1]. The iodine atom's larger atomic radius and lower bond dissociation energy enable superior performance in cross-coupling reactions and alter pharmacokinetic parameters . Substituting with a less reactive halogen or hydrogen would compromise synthetic efficiency and potentially biological activity, making (4-Iodo-3-methylisoxazol-5-yl)methanol the preferred choice for applications requiring high reactivity or specific molecular interactions .

Halogen Reactivity Mismatch
Bromo and chloro analogs possess higher C–X bond dissociation energies, which may reduce oxidative addition efficiency in cross-coupling.
Limited Diversification Handles
Unsubstituted (3-methylisoxazol-5-yl)methanol lacks the iodine handle, restricting derivatization to reactions of the primary alcohol only.
Physicochemical Profile Shift
Replacement with a lighter halogen or hydrogen alters molecular weight, lipophilicity, and potentially target-binding behavior; requires independent validation.

(4-Iodo-3-methylisoxazol-5-yl)methanol: Quantitative Evidence


C–I Bond Dissociation Energy Advantage

The carbon-iodine bond in (4-Iodo-3-methylisoxazol-5-yl)methanol is significantly weaker than the carbon-bromine bond in its bromo analog, enabling more efficient oxidative addition in palladium-catalyzed cross-coupling reactions [1]. This difference in bond strength translates to higher reaction rates and yields under milder conditions [2].

C–I Bond BDE
Class-level inference
213 kJ/mol
May support faster oxidative addition; lower energy barrier vs C–Br (285 kJ/mol).
Gas-phase homolytic BDE at 298 K; reactivity in solution may vary.
Cross-coupling Suzuki reaction Bond dissociation energy

Molecular Weight and Lipophilicity Differences

The introduction of an iodine atom at the 4-position increases the molecular weight to 239.01 g/mol, compared to 192.01 g/mol for the bromo analog and 113.11 g/mol for the unsubstituted (3-methylisoxazol-5-yl)methanol . This heavier mass and increased lipophilicity can influence membrane permeability and target binding [1].

Molecular Weight
Cross-study comparable
239.01 g/mol
Iodo-substitution increases MW vs bromo (192.01) and unsubstituted (113.11) analogs.
Calculated MW; higher lipophilicity may influence permeability but requires target-specific validation.
Physicochemical properties Drug-likeness Molecular weight

Suzuki-Miyaura Coupling Efficiency

In Suzuki-Miyaura cross-coupling reactions, iodoarenes consistently provide higher yields than bromoarenes under comparable conditions. A study on alkyl-alkyl Suzuki coupling demonstrated that only iodides coupled with any generality (45–71% yield), while alkyl bromides failed to react under the same conditions [1].

Suzuki Coupling Yield
Class-level inference
45–71% (iodo) 0% (bromo)
Iodoarenes may enable coupling where bromo analogs fail; reported under Pd(PPh₃)₄, 60 °C.
Alkyl-alkyl Suzuki coupling data; generality depends on substrate class.
Suzuki-Miyaura Cross-coupling Synthetic yield

Orthogonal Reactive Handles for Diversification

The compound possesses two distinct reactive sites: the C–I bond for cross-coupling and the primary alcohol for esterification, etherification, or oxidation. This dual functionality allows for sequential derivatization without protecting group manipulation, streamlining synthetic routes .

Orthogonal Handles
Supporting evidence
2 reactive sites
C–I and CH₂OH enable sequential derivatization without protecting-group strategies.
Unsubstituted analog provides only one handle (hydroxymethyl).
Building block Orthogonal reactivity Diversification

(4-Iodo-3-methylisoxazol-5-yl)methanol Application Scenarios


Medicinal Chemistry: Suzuki-Miyaura Cross-Coupling

The iodine atom enables efficient Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups at the 4-position, a transformation that is challenging or impossible with bromo or chloro analogs [1]. The resulting biaryl isoxazoles are privileged scaffolds in kinase inhibitors and anti-inflammatory agents.

Chemical Biology: Probes and Imaging Agents

The hydroxymethyl group can be converted to a leaving group for nucleophilic substitution or oxidized to an aldehyde for bioconjugation . The iodine atom can be subsequently replaced with radioactive iodine isotopes (e.g., ¹²⁵I) for SPECT imaging or replaced via cross-coupling to install fluorescent reporters.

Materials Science: Conjugated Polymer Monomers

The dual reactivity allows for stepwise polymerization or post-polymerization functionalization. The iodo group can participate in Stille or Sonogashira couplings to build conjugated backbones, while the alcohol can be used to attach solubilizing side chains .

Application
Selection Property
Validation Focus
Suzuki-Miyaura Cross-Coupling
Iodoarene reactivity
Coupling efficiency under mild conditions; biaryl isoxazole access
Research Probe & Labeling
Hydroxymethyl derivatization
Functional group tolerance; conjugation to reporters or affinity tags
Conjugated Polymer Monomers
Dual functional handles
Stepwise polymerization control; solubilizing side-chain attachment

Technical Documentation Hub

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19 linked technical documents
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